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Introduction
AZD3043 is a novel, intravenously administered sedative-hypnotic agent designed for rapid

onset and predictable, swift recovery. Developed as a positive allosteric modulator of the γ-

aminobutyric acid type A (GABA-A) receptor, its chemical structure incorporates a metabolically

labile ester moiety, facilitating rapid hydrolysis by blood and tissue esterases into an inactive

carboxylic acid metabolite. This design aimed to overcome the context-sensitive half-time

limitations of existing anesthetics like propofol, offering the potential for more precise titration

and faster emergence from sedation, irrespective of infusion duration. This document provides

a comprehensive technical summary of the development and history of AZD3043, compiling

available preclinical and clinical data, experimental methodologies, and the ultimate

discontinuation of its development.

Development History and Discontinuation
AZD3043, also known as THRX-918661, was developed by AstraZeneca as a potential

successor to propofol, aiming for a superior pharmacokinetic profile characterized by rapid

clearance and a short, predictable duration of action.[1][2] Preclinical studies in rats and pigs

demonstrated a shorter duration of action compared to propofol.[1][2] The drug progressed to

Phase 1 clinical trials in healthy volunteers, where it exhibited a rapid onset of sedation and a

swift recovery profile.[3]
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However, the development of AZD3043 was ultimately discontinued. While no official statement

from AstraZeneca detailing the specific reasons for the discontinuation is publicly available, the

clinical trial data noted the occurrence of involuntary movements, ranging from minor twitches

to more extensive movements, at higher doses.[3] It is noteworthy that the development of

other novel sedative-hypnotics, such as etomidate and propanidid analogues, has also been

hampered by neuro-excitatory adverse effects.

Mechanism of Action
AZD3043 exerts its sedative and hypnotic effects through positive allosteric modulation of the

GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous

system.[1] By binding to a site distinct from the GABA binding site, AZD3043 enhances the

effect of GABA, leading to an increased influx of chloride ions into the neuron. This

hyperpolarizes the neuron, making it less likely to fire and thus producing a state of sedation

and hypnosis.

The following diagram illustrates the signaling pathway of GABA-A receptor modulation.
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Preclinical Development
In Vitro Studies

GABA-A Receptor Modulation: Studies on embryonic rat cortical neurons confirmed that

AZD3043 potentiated GABA-A receptor-mediated chloride currents.[1]
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Metabolic Stability: AZD3043 demonstrated rapid hydrolysis in in vitro preparations of whole

blood and liver microsomes from both human and animal sources, consistent with its design

as a soft drug.[1]

In Vivo Studies
Animal Models: The hypnotic and sedative effects of AZD3043 were evaluated in rats and

minipigs.[1]

Efficacy: In rats, intravenous administration of AZD3043 induced a loss of righting reflex and

produced electroencephalograph (EEG) depression, indicative of a hypnotic state.[1]

Pharmacokinetics and Pharmacodynamics: Compared to propofol, AZD3043 exhibited a

shorter duration of action in both rats and pigs.[1] A mixed-effects kinetic-dynamic model in

minipigs suggested that AZD3043 would have very short decrement times, independent of

the duration of infusion.[1]

Table 1: Preclinical Observations of AZD3043

Parameter Species Observation Reference

Mechanism of Action
Rat (embryonic

cortical neurons)

Potentiation of GABA-

A receptor-mediated

chloride currents

[1]

Metabolism

Human, various

animal species (in

vitro)

Rapid hydrolysis in

liver microsomes and

whole blood

[1]

Hypnotic Effect Rat

Induction of loss of

righting reflex and

EEG depression

[1]

Duration of Action Rat, Pig
Shorter acting

compared to propofol
[1]

Clinical Development: Phase 1 Trial (NCT00984880)
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A first-in-human, single-center, open-label, dose-escalation study was conducted to evaluate

the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD3043 in 125 healthy

male volunteers.[3] The study involved both single intravenous bolus doses and continuous

infusions.

Experimental Protocol
Study Design: Open-label, dose-escalation trial.

Participants: Healthy male volunteers.

Intervention: Single intravenous bolus of AZD3043 (1, 1.5, 2, 4, and 6 mg/kg) or a 30-minute

infusion (1, 3, 6, 12, 18, 27, 36, 54, and 81 mg/kg/h).[3]

Assessments: Adverse events, vital signs, laboratory values, clinical signs of

sedation/anesthesia, and Bispectral Index (BIS) monitoring.[3]

The following diagram outlines the general workflow of this clinical trial.
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Pharmacokinetics: A population pharmacokinetic model revealed a high systemic clearance

and a low apparent volume of distribution, consistent with a short elimination half-life.[3]

Table 2: Human Pharmacokinetic and Pharmacodynamic Parameters of AZD3043

Parameter Value Description Reference

Systemic Clearance 2.2 L/min
Rate of drug removal

from the body.
[3]

Apparent Volume of

Distribution

15 L (lowest dose) -

37 L (highest dose)

Theoretical volume

that would be

necessary to contain

the total amount of an

administered drug at

the same

concentration that it is

observed in the blood

plasma.

[3]

EC50 (BIS) 15.6 µg/mL

The plasma

concentration at which

50% of the maximum

effect on the

Bispectral Index is

observed.

[3]

Gamma (BIS) 1.7

A measure of the

steepness of the

concentration-effect

relationship.

[3]

ke0 Half-life 1.1 min

The half-life for the

equilibration between

the plasma and effect-

site concentrations.

[3]

Pharmacodynamics: The onset of anesthesia was rapid, and recovery was swift. A sigmoid

Emax model effectively described the relationship between the effect-site concentration of
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AZD3043 and the Bispectral Index (BIS) score.[3]

Safety and Tolerability: AZD3043 was generally well-tolerated. The most frequently reported

adverse events were headache, nausea, vomiting, and fatigue.[3] A dose-dependent

increase in heart rate was observed.[3] Significantly, involuntary movements, ranging from

minor twitches to more extensive movements accompanied by increased muscle tone, were

observed, particularly at higher doses.[3]

Table 3: Adverse Events in the Phase 1 Trial of AZD3043 (N=72)

Adverse Event Number of Subjects (%) Reference

Headache 15 (21%) [3]

Nausea 7 (10%) [3]

Vomiting 3 (4%) [3]

Fatigue 2 (3%) [3]

Involuntary Movements Observed at higher doses [3]

Conclusion
AZD3043 was a promising sedative-hypnotic agent designed with a "soft drug" concept for

rapid and predictable control of sedation and anesthesia. Its development showcased a

compound with a desirable pharmacokinetic profile, characterized by rapid metabolism and a

short duration of action. Preclinical and early clinical data supported its potential as a short-

acting intravenous anesthetic. However, the observation of involuntary movements at higher

doses in the Phase 1 clinical trial may have presented a significant safety concern, potentially

contributing to the decision to discontinue its development. The history of AZD3043

underscores the challenges in developing novel central nervous system depressants, where

achieving a balance between efficacy and a clean safety profile, particularly concerning neuro-

excitatory effects, is paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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